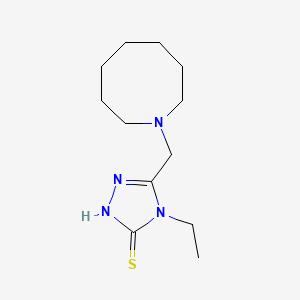![molecular formula C20H25NOS2 B4964757 N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as BTE-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTE-1 belongs to the class of benzamide derivatives, which have been studied for their various pharmacological activities.
Mecanismo De Acción
The mechanism of action of BTE-1 is not fully understood, but it is believed to involve the modulation of various signaling pathways. BTE-1 has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling. BTE-1 has also been shown to modulate the activity of transcription factors, which regulate gene expression. Additionally, BTE-1 has been shown to affect the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects
BTE-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, BTE-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTE-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in vitro and in vivo. Additionally, BTE-1 has been shown to have a high binding affinity for its target proteins, which makes it a promising candidate for drug development. However, there are also some limitations to using BTE-1 in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.
Direcciones Futuras
There are several future directions for the research on BTE-1. One direction is to further investigate the mechanism of action of BTE-1 and its effect on various signaling pathways. Another direction is to study the pharmacokinetic properties of BTE-1 and its potential for drug development. Additionally, the therapeutic potential of BTE-1 in various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored. Finally, the development of more potent and selective analogs of BTE-1 could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of BTE-1 involves the reaction of 4-chloromethyl benzoic acid with tert-butylthioethylamine, followed by the reaction of the resulting intermediate with phenylthiomethyl chloride. The final product is obtained through purification and isolation processes. The synthesis of BTE-1 has been reported in the literature, and its purity and identity have been confirmed by various analytical techniques.
Aplicaciones Científicas De Investigación
BTE-1 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BTE-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and attenuate inflammation. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
Propiedades
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-20(2,3)24-14-13-21-19(22)17-11-9-16(10-12-17)15-23-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZYAJWOLVYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)


![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)

![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)